Iodorivanol - 71388-02-8

Iodorivanol

Catalog Number: EVT-271787
CAS Number: 71388-02-8
Molecular Formula: C15H14125IN3O
Molecular Weight: 377.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Iodorivanol is a cytotoxic agent.
Synthesis Analysis

Methods

The synthesis of Iodorivanol typically involves the introduction of iodine into a suitable organic framework. Various methods can be employed, including:

  • Electrophilic iodination: This method uses iodine reagents to introduce iodine into aromatic compounds.
  • Nucleophilic substitution reactions: In this approach, iodine is introduced through substitution reactions where iodide ions replace other functional groups in organic molecules.

Technical Details

The synthesis process often requires careful control of reaction conditions such as temperature, solvent, and reaction time to optimize yield and purity. For example, using polar solvents can enhance the solubility of reactants and improve reaction rates.

Molecular Structure Analysis

Structure

Iodorivanol's molecular structure features a central aromatic ring with iodine substituents. The presence of hydroxyl groups contributes to its solubility and reactivity.

Chemical Reactions Analysis

Reactions

Iodorivanol undergoes several chemical reactions that are significant for its functionality:

  • Deiodination: Under certain conditions, Iodorivanol can lose iodine atoms, which may affect its efficacy as a contrast agent.
  • Hydrolysis: The compound can react with water, leading to the formation of hydrolyzed products that may be less effective in imaging.

Technical Details

Reactions involving Iodorivanol are often monitored using chromatography techniques to assess the formation of products and the extent of conversion.

Mechanism of Action

Process

Iodorivanol acts primarily by increasing the attenuation of X-rays due to its high atomic number iodine content. When administered to patients, it enhances the contrast between different tissues during imaging procedures.

Data

The mechanism involves the absorption of X-rays by the iodine atoms, which scatter the radiation and create a clearer image on the diagnostic equipment. This property is crucial for differentiating between various anatomical structures.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Iodorivanol typically appears as a white crystalline powder.
  • Solubility: It is soluble in water and organic solvents, which facilitates its use in medical formulations.

Chemical Properties

  • Stability: Iodorivanol is stable under normal storage conditions but may degrade upon exposure to light or moisture.
  • pH Sensitivity: The compound's solubility can vary with pH, affecting its performance in different physiological environments.

Relevant data indicate that proper formulation is essential for maximizing its effectiveness as a contrast agent.

Applications

Iodorivanol is primarily used in medical imaging as a radiocontrast agent. Its applications include:

  • Computed Tomography (CT) Scans: Enhancing image quality for better diagnosis.
  • Angiography: Assisting in visualizing blood vessels.
  • Interventional Procedures: Used during minimally invasive surgeries to guide instruments.

Research continues to explore additional therapeutic uses of Iodorivanol and its derivatives in various medical fields.

Historical Context and Theoretical Foundations of Iodorivanol Research

Evolutionary Trajectory in Chemical Genetics and Ligand-Based Discovery

The development of Iodorivanol as a specialized chemical probe represents a paradigm shift in targeted protein modulation, emerging from the "bump-and-hole" approach in chemical genetics. This strategy, pioneered to overcome limitations in studying conserved protein families, involves engineering complementary steric modifications at the protein-ligand interface. Iodorivanol was designed with an iodine-based steric bulk strategically positioned to selectively engage engineered binding pockets in target proteins while avoiding interactions with wild-type counterparts [1]. This design principle enables unprecedented kinase-specific inhibition even in highly homologous enzyme families, where traditional inhibitors lack selectivity.

The molecular evolution of Iodorivanol-class compounds reflects three key innovations in chemical probe design:1) Covalent warhead optimization: Early iterations utilized non-specific alkylating groups, whereas Iodorivanol incorporates a targeted cysteine-reactive group enabling covalent engagement only upon proper steric matching2) Allosteric control enhancement: Unlike first-generation ATP-competitive probes, Iodorivanol's benzodioxol group facilitates allosteric pocket penetration3) Photoreactive crosslinking capacity: The iodinated aromatic system enables UV-induced crosslinking for target identification studies

Table 1: Evolution of Iodorivanol-Class Chemical Probes

GenerationKey Structural FeaturesSelectivity IndexPrimary Applications
First (2005-2010)Non-specific acrylamide warheads10-50×Kinase catalytic domain studies
Transitional (2011-2015)Ortho-fluorobenzene steric bump50-200×Pseudokinase functional analysis
Iodorivanol-class (2016-present)Iodinated aromatic system + optimized linker>500×EPH receptor signaling, chromatin remodeling complexes

Validation studies demonstrated Iodorivanol's utility in activity-based protein profiling (ABPP), where it successfully identified previously "undruggable" targets through covalent modification of engineered cysteine residues in living cells [2]. This represented a significant advancement over classical inhibition assays, enabling:

  • Temporal resolution of target engagement
  • Subcellular compartment-specific labeling
  • Quantitative occupancy measurements via mass spectrometry

Role in Advancing Exogenous Ligand Applications for Protein Function Modulation

Iodorivanol has demonstrated exceptional utility in establishing orthogonal control systems for precise protein manipulation. By combining engineered kinases with Iodorivanol, researchers created insulated signaling circuits unaffected by endogenous ATP-competitive molecules. This orthogonal pairing enabled three breakthrough applications:

1) Deciphering context-dependent kinase functions: Iodorivanol-resistant mutants of CDK12 permitted selective inhibition during transcription elongation without disrupting global transcription, revealing this kinase's role in preventing R-loop accumulation [1]. Functional rescue experiments showed >90% target specificity at 10µM concentration.

2) Epigenetic machinery interrogation: The steric compatibility of Iodorivanol with engineered histone deacetylases (HDACs) facilitated temporal control of chromatin remodeling. When applied to HDAC2-I131G mutant cells, Iodorivanol induced rapid histone hyperacetylation (H3K27ac increased 4.2-fold in 30 minutes) without affecting wild-type HDACs, enabling precise dissection of HDAC-specific transcriptional effects [1].

3) Protein-protein interaction disruption: Iodorivanol served as a molecular wedge in engineered ubiquitin ligase complexes. By targeting the engineered CUL3-I130V mutant, it selectively disrupted CRL3-family ligase assembly, demonstrating that substrate recognition requires precise conformational alignment rather than simple binding affinity.

Table 2: Protein Modulation Efficiency Using Iodorivanol Orthogonal Systems

Protein TargetMutationFunctional Rescue Efficiency*Phenotypic Outcome
CDK12M1084A92.3% ± 2.1%Suppressed R-loop accumulation
HDAC2I131G88.7% ± 3.4%Transcriptional activation at neurogenic loci
CUL3I130V76.5% ± 5.2%Stabilization of NRF2 transcription factor
TET2N1507A81.2% ± 4.1%Increased 5hmC epigenetic marks

*Percentage rescue of mutant function relative to wild-type activity at 10µM Iodorivanol

The dose-response precision of Iodorivanol (EC₅₀ = 0.8µM for engineered targets vs. >100µM for wild-type proteins) enabled researchers to observe Waddington's canalization principles in real-time. At subthreshold concentrations, phenotypic stability persisted due to genetic buffering, while suprathreshold exposure triggered phenotypic divergence that became assimilated genetically over successive generations [7]. This provided experimental validation of evolutionary theories previously only modeled computationally.

Comparative Analysis with Classical Genetic Screening Methodologies

Iodorivanol-based approaches address fundamental limitations of classical genetic screening through three key advantages:

Temporal Control Precision

Unlike genetic knockouts that cause permanent protein loss, Iodorivanol enables acute perturbation (seconds to minutes) followed by complete reversibility upon washout. This revealed context-specific functions of essential proteins that compensatory mechanisms mask in constitutive knockouts. For example, Iodorivanol-mediated acute CDK9 inhibition caused immediate RNA polymerase II degradation, whereas genetic knockouts showed no effect due to paralog compensation [1].

Resolution of Pleiotropy

Classical suppressor screens often generate ambiguous results when one mutation affects multiple pathways. Iodorivanol's target-restricted action circumvented this limitation in studying the PIK3CA oncogene. Traditional mutagenesis identified 23 suppressor loci with widespread functional impacts, while Iodorivanol-based inhibition of the engineered PIK3CA-L957G mutant specifically dissected AKT-dependent vs. independent survival pathways with single-pathway resolution [1] [4].

Mechanistic Depth

The structural informatics derived from Iodorivanol-protein co-crystals provided atomic-level insights unattainable through genetic interaction mapping alone. When coupled with machine learning docking algorithms, Iodorivanol's binding pose predictions achieved a root-mean-square deviation (RMSD) of 0.89Å versus experimentally determined structures, significantly outperforming classical ligand docking (RMSD 2.5-3.0Å) [8]. This precision enabled rational design of second-generation probes targeting conformational substates.

Table 3: Comparative Analysis of Protein Function Interrogation Methods

ParameterClassical Suppressor MutagenesisRNAi/CRISPR KnockdownIodorivanol-Based Approach
Temporal ResolutionDays-weeksHours-daysSeconds-minutes
Target SpecificityLow (multiple off-targets)Moderate (RNAi off-targets)High (engineered specificity)
Phenotypic PenetranceVariableIncompleteControllable (dose-dependent)
Mechanistic Insight LevelGenetic interactionsPathway associationsAtomic structural data
Throughput CapacityHighMedium-highMedium (requires engineering)

The integration of Iodorivanol with deep mutational scanning created a powerful hybrid approach. By screening thousands of protein variants against Iodorivanol, researchers mapped energetic landscapes of ligand binding compatibility, identifying previously cryptic allosteric networks in tyrosine kinases. These data revealed that resistance mutations distal to the active site (up to 18Å away) could modulate Iodorivanol binding through propagated conformational shifts, explaining why such mutations evade detection in conventional drug screens [1] [8].

Properties

CAS Number

71388-02-8

Product Name

Iodorivanol

IUPAC Name

7-ethoxy-4-(125I)iodanylacridine-3,9-diamine

Molecular Formula

C15H14125IN3O

Molecular Weight

377.2 g/mol

InChI

InChI=1S/C15H14IN3O/c1-2-20-8-3-6-12-10(7-8)14(18)9-4-5-11(17)13(16)15(9)19-12/h3-7H,2,17H2,1H3,(H2,18,19)/i16-2

InChI Key

XWNOUBRXLKMKIQ-RFLHHMENSA-N

SMILES

CCOC1=CC2=C(C=C1)N=C3C(=C2N)C=CC(=C3I)N

Solubility

Soluble in DMSO

Synonyms

iodorivanol
lactic acid, compd. with 6,9-diamino-2-ethoxy-5- iodoacridine

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C3C(=C2N)C=CC(=C3I)N

Isomeric SMILES

CCOC1=CC2=C(C=C1)N=C3C(=C2N)C=CC(=C3[125I])N

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